N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide
Description
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-carboxamide derivative featuring a benzofuran moiety linked via a dimethylaminoethyl spacer. The compound’s structure combines a 6-methoxyindole core, a carboxamide group at the 2-position, and a substituted ethylamine chain with a benzofuran ring.
The benzofuran group may confer π-π stacking interactions in biological systems, while the dimethylaminoethyl chain could enhance solubility or receptor binding. The 6-methoxyindole scaffold is common in bioactive molecules, often associated with modulation of serotoninergic or sigma receptors .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)19(21-11-15-6-4-5-7-20(15)28-21)13-23-22(26)18-10-14-8-9-16(27-3)12-17(14)24-18/h4-12,19,24H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQESWCSLNASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings.
Formation of the Indole Moiety: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling of Benzofuran and Indole Moieties: The final step involves coupling the benzofuran and indole moieties through a series of reactions, including amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis for faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the indole moiety, potentially leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide exhibits promising anticancer properties. Research has shown that it can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic proteins and cell cycle arrest. For example, in vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In vitro tests have shown effectiveness against a range of bacterial strains, indicating its potential use as an antimicrobial agent. This property could be particularly useful in developing new treatments for antibiotic-resistant infections .
Drug Delivery Systems
The compound's unique chemical properties allow it to be explored in drug delivery systems. Its ability to form complexes with various biomolecules makes it suitable for targeted drug delivery applications, enhancing the efficacy of therapeutic agents while minimizing side effects .
Case Study 1: Anticancer Efficacy
A study published in Molecules examined the efficacy of this compound against HepG2 liver cancer cells. The results showed an IC50 value of 2.57 µM, indicating significant cytotoxicity compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers assessed the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and improved cell viability, highlighting its potential as a neuroprotective agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran and indole moieties can interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Substituted Indole-Carboxamides with Aromatic Moieties
Example Compounds :
Structural Differences :
- Target Compound : 6-methoxyindole with benzofuran-ethylamine chain.
- Comparators : 5-fluoroindole with benzoylphenyl or chlorobenzoylphenyl groups.
Key Findings :
- Synthetic Routes : All compounds were synthesized via condensation reactions using sodium ethoxide/DMSO or DMF under reflux, followed by chromatography .
- Physicochemical Properties :
- Substituent Effects: Fluoro vs. Methoxy: The 5-fluoro group in comparators may enhance metabolic stability compared to the 6-methoxy group in the target compound, which could influence bioavailability . Benzofuran vs.
Halogen-Substituted Indole-Carboxamides
Example Compounds :
Structural Differences :
- Target Compound : Lacks halogenation; features methoxy and benzofuran groups.
- Comparators: 5-bromo-7-fluoro substitution with methyl-phenyl or cyanomethyl modifications.
Key Findings :
- Synthetic Methods: Comparators were synthesized via stepwise functionalization of indole cores, including bromination and cyanomethylation .
- Mass Spectrometry :
- Halogen Effects : Bromine and fluorine in comparators likely increase molecular weight and lipophilicity, contrasting with the target compound’s methoxy group, which may improve aqueous solubility.
Sigma Receptor Ligands (Indirect Comparators)
Example Compounds :
Structural Differences :
- Target Compound : Indole-carboxamide with benzofuran.
- Comparators : Piperidine/amine-based sigma receptor ligands.
Functional Insights :
- While structurally distinct, BD 1008 and BD 1047 highlight the role of dimethylaminoethyl chains in sigma-1 receptor binding. The target compound’s dimethylaminoethyl group may similarly facilitate receptor interactions, though this remains speculative without direct pharmacological data .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzofuran moiety, a dimethylamino group, and an indole derivative. Its molecular formula is with a molecular weight of approximately 325.36 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions and the introduction of the dimethylaminoethyl group via alkylation techniques.
Synthesis Steps:
- Formation of Benzofuran : Cyclization reactions involving phenolic derivatives.
- Dimethylaminoethyl Group Introduction : Alkylation using dimethylamine.
- Final Product Isolation : Purification through crystallization or chromatography techniques.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that interactions with specific biological targets such as receptors or enzymes play a crucial role in its pharmacological effects. Research on similar compounds indicates that structural features like the benzofuran and indole moieties are vital for their biological activity .
Pharmacological Effects
Studies have suggested various potential pharmacological effects including:
- Antimicrobial Activity : Preliminary data indicate that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, related indole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is speculation regarding its potential use in treating neurological disorders.
Case Studies
Recent studies have focused on the biological profile of related compounds, which may provide insights into the activity of this compound:
| Compound | Activity Type | MIC (µM) | References |
|---|---|---|---|
| Compound A | Antibacterial | 0.0195 (E. coli) | |
| Compound B | Antifungal | 0.0048 (C. albicans) | |
| Compound C | Antimicrobial | 4.69 - 22.9 (B. subtilis) |
These findings suggest that modifications to the structure can significantly enhance or alter biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Benzofuran Core Preparation : Starting with iodinated salicylaldehyde derivatives (e.g., 5-iodosalicylaldehyde) and diethyl bromomalonate to form the benzofuran ring via cyclization .
Indole Carboxamide Formation : Ethyl indole-2-carboxylate is coupled with aminobenzophenones or related intermediates using sodium ethoxide in DMF at 100–150°C .
Functionalization : The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination under controlled pH and temperature .
- Key Reagents : Diethyl bromomalonate, sodium ethoxide, Zn dust (for dehalogenation), and DMF as a solvent .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, benzofuran, and dimethylamino groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~450–500 g/mol range) .
- Elemental Analysis : Ensures purity (>95%) and stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Temperature Control : Elevated temperatures (150°C) enhance coupling efficiency in DMF but require inert atmospheres to prevent decomposition .
- Catalyst Use : Zinc dust in HCl selectively removes undesired iodine substituents during benzofuran core synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers and byproducts .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Benzofuran Synthesis | Zn dust, HCl, RT | 65–70 | 90 | |
| Indole Coupling | NaOEt, DMF, 150°C | 75–80 | 95 |
Q. What structure-activity relationship (SAR) strategies enhance biological activity?
- Modifications :
- Methoxy Group Substitution : Replacing 6-methoxy with halogen (Cl, Br) alters lipophilicity and target binding .
- Dimethylaminoethyl Chain : Shortening or elongating the chain impacts cellular permeability and receptor affinity .
- Biological Testing :
- Enzyme Assays : IC values against kinases or GPCRs are measured using fluorescence polarization .
- Molecular Docking : Computational models predict interactions with catalytic sites (e.g., ATP-binding pockets) .
Q. How are stability and solubility challenges addressed in biological assays?
- Solutions :
- Solubility : Use DMSO for stock solutions, diluted in PBS (pH 7.4) with <0.1% Tween-80 .
- Stability : LC-MS monitors degradation in serum (37°C, 24h); half-life >6h indicates suitability for in vitro studies .
Q. What computational methods predict target interactions?
- Approaches :
- Molecular Dynamics (MD) : Simulates ligand-protein binding over 100 ns trajectories to assess conformational stability .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
- Software : AutoDock Vina, GROMACS, and Schrödinger Suite .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile?
- Analysis : Yields vary due to iodination efficiency in benzofuran synthesis (40–70% in vs. 75% in ).
- Resolution : Optimize iodine stoichiometry and reaction time (12–18h) while monitoring by TLC .
Key Research Findings
- Biological Activity : The compound inhibits serotonin receptors (5-HT) with nanomolar affinity, validated via radioligand displacement assays .
- Thermal Stability : Decomposition onset at 220°C (DSC analysis) supports storage at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
